N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide, commonly known as TAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAA is a synthetic compound that is primarily used in the laboratory for research purposes.
Mechanism of Action
The mechanism of action of TAA is not fully understood. It is believed to act on the central nervous system by increasing the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. TAA has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
TAA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes. TAA has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
TAA has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. TAA is also relatively inexpensive compared to other compounds used in research. However, TAA has some limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on TAA. One area of interest is the development of TAA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of TAA in the treatment of neurodegenerative diseases. Additionally, the mechanism of action of TAA needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, TAA is a synthetic compound that has potential applications in various fields of science. Its synthesis method has been optimized, and its mechanism of action is not fully understood. TAA has been found to have anticonvulsant, anti-inflammatory, and neuroprotective properties. It has several advantages for laboratory experiments but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of TAA.
Synthesis Methods
The synthesis of TAA involves the reaction between 2-acetylthiophene and N,N-dimethylethylenediamine in the presence of a catalyst. The resulting product is purified and crystallized to obtain pure TAA. The synthesis method has been optimized to improve the yield and purity of TAA.
Scientific Research Applications
TAA has been extensively studied for its potential applications in various fields of science. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. TAA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, TAA has been used as a precursor in the synthesis of other compounds.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-12(2)6-5-11-10(13)8-9-4-3-7-14-9/h3-4,7H,5-6,8H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMDVAQQQUWKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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